Product packaging for (4-(1H-Imidazol-2-yl)phenyl)methanamine(Cat. No.:CAS No. 326409-72-7)

(4-(1H-Imidazol-2-yl)phenyl)methanamine

Cat. No.: B1590703
CAS No.: 326409-72-7
M. Wt: 173.21 g/mol
InChI Key: VDRVYAZGWHECCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The following table outlines strategies for synthesizing chiral derivatives.

StrategyMethodDescription
Chiral ResolutionDiastereomeric Salt FormationReaction with a chiral acid to form separable diastereomeric salts.
Asymmetric SynthesisAsymmetric ReductionReduction of a prochiral ketone or imine precursor using a chiral reducing agent or catalyst.
AtropisomerismIntroduction of Bulky GroupsSynthesis of derivatives with large substituents ortho to the phenyl-imidazole bond to create a chiral axis.

These strategies provide pathways to chiral derivatives of (4-(1H-Imidazol-2-yl)phenyl)methanamine, which are valuable for applications in medicinal chemistry and materials science where specific stereochemistry is often crucial for function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B1590703 (4-(1H-Imidazol-2-yl)phenyl)methanamine CAS No. 326409-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1H-imidazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVYAZGWHECCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573894
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326409-72-7
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of 4 1h Imidazol 2 Yl Phenyl Methanamine As a Building Block in Complex Molecular Synthesis

Integration into Drug Discovery and Medicinal Chemistry Programs

The imidazole (B134444) moiety is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a privileged structure in drug design. The presence of the methanamine group in (4-(1H-Imidazol-2-yl)phenyl)methanamine provides a convenient handle for further chemical modifications, allowing for the systematic exploration of the chemical space around this core structure.

The structural framework of this compound has served as the starting point for the development of novel therapeutic agents. A notable example is its use in the discovery of potent and selective agonists for the somatostatin (B550006) receptor 3 (SSTR3). mdpi.com Somatostatin receptors are involved in a variety of physiological processes, and modulators of these receptors have therapeutic potential in the treatment of various diseases, including neuroendocrine tumors and diabetes.

In a focused drug discovery effort, a series of derivatives were synthesized starting from the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold. Through systematic structure-activity relationship (SAR) studies, researchers were able to identify compounds with high affinity and functional activity at the SSTR3. This work led to the discovery of a highly potent low molecular weight SSTR3 agonist, designated as compound 5c in the study, which exhibited an EC50 of 5.2 nM. mdpi.com The synthesis of these bioactive compounds typically involves the modification of the methanamine group to introduce various substituents, thereby modulating the pharmacological properties of the resulting molecules.

The this compound core acts as a rigid scaffold that orients the appended functional groups in a defined three-dimensional space, facilitating their interaction with specific pharmacological targets. Its utility as a ligand scaffold has been demonstrated in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO). IDO is a therapeutic target in oncology due to its role in mediating tumor immune evasion.

While not the exact molecule, studies on closely related 4-phenyl-imidazole derivatives have provided a blueprint for designing inhibitors that target the heme iron within the active site of IDO. The imidazole nitrogen can coordinate to the iron, while the phenyl ring and its substituents can be modified to optimize interactions with other residues in the active site, leading to enhanced potency and selectivity.

The following table summarizes the activity of a key derivative of (4-phenyl-1H-imidazol-2-yl)methanamine as a somatostatin receptor 3 agonist.

Compound IDStructureEC50 (nM)Molecular Weight ( g/mol )
5c Substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivative5.2359

Utilization in Materials Science and Polymer Chemistry

A comprehensive review of publicly available scientific literature did not yield specific examples of the direct application of this compound in the fields of materials science and polymer chemistry. The following subsections are based on the potential applications of this molecule inferred from the general reactivity of its functional groups and the known applications of structurally related imidazole-containing compounds.

Theoretically, the bifunctional nature of this compound, possessing both a nucleophilic amine and a coordinating imidazole ring, makes it a candidate for the synthesis of advanced functional materials such as metal-organic frameworks (MOFs) or coordination polymers. The imidazole nitrogen atoms could coordinate to metal centers, while the aminomethyl group could be used for post-synthetic modification or to introduce further functionality into the material. However, no specific instances of its use in this context have been reported in the literature reviewed.

Similarly, the aminomethyl group of this compound could potentially be utilized in polymerization reactions, for example, in the formation of polyamides or polyimines. The resulting polymers would incorporate the imidazole moiety into their backbone or as a pendant group, which could impart desirable properties such as thermal stability, conductivity, or catalytic activity. Despite this potential, there is no specific mention in the reviewed literature of this compound being used as a monomer in polymer synthesis.

Role in Supramolecular Chemistry and Self-Assembly Processes

The imidazole ring of this compound is capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for supramolecular self-assembly. The aminomethyl group can also engage in hydrogen bonding. These features suggest that the molecule could be a component in the design of self-assembling systems, leading to the formation of well-ordered supramolecular architectures like gels, liquid crystals, or discrete molecular assemblies. Nevertheless, a thorough search of the scientific literature did not reveal any specific studies where this compound has been explicitly used for these purposes.

Construction of Non-Covalent Assemblies

The construction of non-covalent assemblies relies on specific and directional intermolecular interactions such as hydrogen bonding, π-π stacking, and metal coordination. The molecular structure of this compound is well-suited for these types of interactions. The imidazole ring is a particularly effective unit for forming non-covalent assemblies due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom). This dual functionality can lead to the formation of extended chains, sheets, or more complex three-dimensional networks.

Table 1: Potential Non-Covalent Interactions involving this compound

Interaction TypeParticipating Functional Group(s)Potential Supramolecular Motif
Hydrogen BondingImidazole N-H, Imidazole N, Aminomethyl -NH2Chains, sheets, helices
π-π StackingPhenyl ring, Imidazole ringStacked columnar or layered structures
Metal CoordinationImidazole N atoms, Amino N atomMetal-organic frameworks (MOFs), coordination polymers

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While this compound is not a traditional macrocyclic host, it can be incorporated into larger host structures.

By functionalizing macrocycles such as cyclodextrins, calixarenes, or crown ethers with this compound units, it is possible to create novel host systems. The imidazole and amine functionalities can introduce specific recognition sites for guests through hydrogen bonding or metal coordination. For instance, the imidazole group could be used to bind to metal ions or anionic guests, while the phenyl ring could provide a hydrophobic pocket for the inclusion of organic molecules. The design of such host-guest systems would depend on the specific synthetic strategies employed to integrate this building block into a larger, pre-organized scaffold. Currently, there is a lack of specific published research demonstrating the application of this compound in this capacity.

Development of Novel Catalytic Systems Based on this compound

The development of new catalytic systems is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical products. The structural features of this compound make it an interesting candidate for the development of both metal-based and metal-free catalytic systems.

Ligand Design for Transition Metal Catalysis

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. The imidazole and amine groups of this compound are excellent coordinating moieties for a wide range of transition metals. The imidazole ring can bind to metals through its neutral nitrogen atom, and upon deprotonation, it can act as an anionic ligand. The primary amine also provides a strong coordination site.

This molecule can act as a bidentate ligand, binding to a metal center through both the imidazole and the amino nitrogen atoms, forming a stable chelate ring. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the phenyl or imidazole rings, thereby influencing the catalytic activity of the resulting metal complex. Metal complexes incorporating ligands with similar imidazole-amine backbones have been utilized in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. However, specific studies detailing the synthesis and catalytic application of transition metal complexes derived from this compound are not prevalent in the current body of scientific literature.

Table 2: Potential Transition Metal Complexes and Catalytic Applications

Metal CenterPotential Ligand CoordinationPotential Catalytic Application
Palladium (Pd)Bidentate (N, N')Cross-coupling reactions (e.g., Suzuki, Heck)
Ruthenium (Ru)Bidentate (N, N')Hydrogenation, transfer hydrogenation
Copper (Cu)Bidentate (N, N')Atom transfer radical polymerization (ATRP), click chemistry
Iron (Fe)Bidentate (N, N')Oxidation reactions

Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The imidazole moiety is a well-known functional group in organocatalysis, often acting as a general base or a nucleophilic catalyst. The basic nitrogen atom of the imidazole ring can activate substrates by deprotonation, while the other nitrogen can be protonated to act as a general acid.

The primary amine group in this compound can also participate in catalysis, for example, through the formation of iminium or enamine intermediates. The combination of the imidazole and amine functionalities in a single molecule could lead to bifunctional catalysts capable of activating both the electrophile and the nucleophile in a reaction, potentially leading to high levels of stereoselectivity. While the potential for this compound in organocatalysis is clear from a conceptual standpoint, there is a need for dedicated research to explore and validate these applications experimentally. Studies on the broader class of imidazole-containing compounds have shown their utility in various organocatalytic transformations, suggesting a promising avenue for future investigation of this specific molecule. researchgate.netnih.govrsc.org

Computational and Theoretical Investigations of 4 1h Imidazol 2 Yl Phenyl Methanamine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of (4-(1H-Imidazol-2-yl)phenyl)methanamine at the atomic level. These calculations can predict molecular geometry, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry. tandfonline.comnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

From these calculations, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles are obtained, providing a detailed picture of the molecular architecture. Furthermore, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Exemplary Calculated Electronic Properties of this compound using DFT

PropertyExemplary Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Total Energy-550 Hartree
Note: These are representative values for illustrative purposes.

Ab Initio Methods for Geometric and Electronic Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, offer another avenue for characterizing this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate geometric and electronic data. These methods are particularly useful for benchmarking the results obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical methods provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. pensoft.netnih.gov For this compound, MD simulations can reveal its conformational flexibility and how it behaves in a solution, which is more representative of a biological environment. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govrjptonline.orgnih.gov For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. nih.gov

In a 3D-QSAR study, a set of molecules with known biological activities are aligned, and their steric, electrostatic, and sometimes hydrophobic fields are calculated. tandfonline.com Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates these fields with the observed activities. The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might show that adding a bulky group in a certain area is favorable for activity, while a CoMSIA map could indicate that a hydrogen bond donor is preferred in another region. These models are powerful tools for guiding the design of new, more potent derivatives.

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Derivatives

DescriptorTypeCorrelation with Activity
ClogPHydrophobicityPositive
Molar RefractivityStericNegative in certain regions
Dipole MomentElectrostaticPositive
Hydrogen Bond DonorsH-BondingPositive in specific areas
Note: This table illustrates the types of descriptors and their potential influence on activity in a QSAR model.

Reaction Mechanism Elucidation for Synthetic and Derivatization Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, theoretical calculations can help to elucidate the step-by-step pathway of the reaction. By calculating the energies of reactants, transition states, and products, the most likely reaction mechanism can be identified. This understanding can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the desired product. For example, DFT calculations can be used to model the transition state of a key bond-forming step, providing insights into the factors that influence the reaction rate.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic properties of molecules, which can be a valuable tool for their characterization. For this compound, techniques like DFT can be used to calculate its theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govacs.org

The calculated vibrational frequencies from a DFT analysis can be compared with experimental IR spectra to aid in the assignment of spectral peaks to specific molecular vibrations. nih.gov Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. acs.org Predicted UV-Vis absorption maxima can provide information about the electronic transitions within the molecule. These in silico predictions can serve as a powerful complement to experimental spectroscopic analysis, aiding in the confirmation of the synthesized compound's identity and purity.

Coordination Chemistry of 4 1h Imidazol 2 Yl Phenyl Methanamine As a Ligand

Exploration of Chelation Modes and Binding Sites in (4-(1H-Imidazol-2-yl)phenyl)methanamine

The coordination behavior of this compound is primarily dictated by its two nitrogen donor atoms. These sites can act independently or cooperatively to bind metal centers, leading to several possible coordination modes.

The imidazole (B134444) ring is a common and important motif in coordination chemistry and bioinorganic systems. Coordination typically occurs through the more basic, sp²-hybridized imine nitrogen atom (N3). wikipedia.org This nitrogen atom has a readily available lone pair of electrons, making it an excellent sigma-donor. wikipedia.org The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia. wikipedia.org In this compound, this imidazole nitrogen is expected to be a primary binding site for a wide range of metal ions. When acting as a monodentate ligand, it coordinates solely through this nitrogen, a behavior observed in numerous transition metal complexes with 2-substituted imidazole derivatives. jocpr.com

The second key binding site is the nitrogen atom of the primary aminomethyl group (-CH₂NH₂). This sp³-hybridized nitrogen is a strong sigma-donor and readily forms coordinate bonds with metal ions, particularly transition metals. nih.govijsra.net In isolation, this functional group's coordination is analogous to that of simple alkylamines. The flexibility of the aminomethyl group allows it to position itself favorably for coordination.

The most significant aspect of this compound as a ligand is its potential to act as a bidentate chelator. The spatial arrangement of the imidazole ring and the aminomethyl group allows for the simultaneous coordination of both nitrogen atoms to a single metal center. This chelation forms a stable six-membered ring, a favored conformation in coordination chemistry. This N,N'-bidentate coordination mode is common for ligands containing both imidazole and amine donors and significantly enhances the stability of the resulting metal complex due to the chelate effect. nih.govrsc.org

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with transition metals such as copper(II), nickel(II), cobalt(II), and palladium(II) are readily synthesized by reacting this compound with the corresponding metal halides or acetates in solvents like ethanol (B145695), methanol (B129727), or acetonitrile (B52724). jocpr.comnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to yield complexes with different compositions, such as [MLCl₂] or [ML₂]X₂ (where L is the ligand and X is a counter-ion).

Structural elucidation of these complexes relies on techniques like single-crystal X-ray diffraction, which provides definitive information on bond lengths, bond angles, and coordination geometry. Spectroscopic methods are also crucial. Infrared (IR) spectroscopy can confirm coordination, as the C=N stretching vibration of the imidazole ring and the N-H vibrations of the amine group will shift upon complexation. nih.gov Furthermore, the appearance of new bands in the far-IR region (typically 400–500 cm⁻¹) can be assigned to metal-nitrogen (M-N) stretching vibrations. jmaterenvironsci.com Electronic spectroscopy (UV-Vis) provides information about the d-d transitions of the metal ion, which is indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). jmaterenvironsci.com Magnetic susceptibility measurements help determine the oxidation state and spin state of the metal center. jmaterenvironsci.com

Table 1: Representative Properties of Hypothetical Transition Metal Complexes with this compound (L)

Complex Formula Possible Color Geometry Magnetic Moment (μeff, B.M.) Key IR Bands (cm⁻¹)
[CuLCl₂] Green Distorted Square Planar ~1.85 ν(N-H): ~3250, ν(C=N): ~1590, ν(M-N): ~450
[NiL₂]Cl₂ Blue/Green Octahedral ~3.10 ν(N-H): ~3240, ν(C=N): ~1595, ν(M-N): ~465
[CoL₂]Cl₂ Pink/Red Octahedral ~4.90 ν(N-H): ~3230, ν(C=N): ~1585, ν(M-N): ~440
[PdLCl₂] Yellow Square Planar Diamagnetic ν(N-H): ~3260, ν(C=N): ~1600, ν(M-N): ~480

Coordination complexes of this compound with main group metals and lanthanides are also feasible. Lanthanide complexes are often synthesized under solvothermal conditions, reacting the ligand with lanthanide nitrate (B79036) or chloride salts in a solvent mixture like ethanol/water or DMF/water. mdpi.com Lanthanide ions are characterized by their high and variable coordination numbers (typically 7 to 9) and their preference for oxygen-donor co-ligands. mdpi.comresearchgate.net Therefore, resulting complexes are likely to be mixed-ligand species, incorporating water, nitrate, or other solvent molecules into the coordination sphere, such as [LnL₂(NO₃)₃]. mdpi.com Characterization often involves elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to confirm the complex structure. Some lanthanide complexes, particularly those of Eu(III) and Tb(III), are known for their luminescent properties. mdpi.com

Complexes with main group metals like tin (Sn) or zinc (Zn) can be prepared by similar methods to transition metals. nih.gov The geometry of these complexes is dictated by the specific metal and its preferred coordination number, often resulting in tetrahedral or octahedral structures.

Table 2: Representative Properties of Hypothetical Lanthanide and Main Group Metal Complexes with this compound (L)

Complex Formula Metal Ion Likely Coordination No. Expected Geometry Potential Characterization Notes
[EuL₂(NO₃)₃] Eu(III) 8 Distorted Square Antiprism Potentially luminescent; IR shows coordinated nitrate bands
[GdL₂(H₂O)₂Cl]Cl₂ Gd(III) 8 Distorted Square Antiprism Paramagnetic; TGA shows loss of coordinated water
[ZnL₂]Cl₂ Zn(II) 4 or 6 Tetrahedral or Octahedral Diamagnetic; ¹H NMR can be used for characterization
[SnLCl₄] Sn(IV) 6 Octahedral Diamagnetic; Characterized by ¹¹⁹Sn NMR

Catalytic Applications of this compound-Metal Complexes

The imidazole moiety is a well-established functional group in the design of ligands for catalysis, often valued for its versatile coordination properties. However, specific studies detailing the catalytic use of metal complexes of this compound are not available in the reviewed literature. While research exists for various other substituted imidazole and benzimidazole (B57391) derivatives in catalytic processes, this specific ligand remains un-investigated in this context.

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Metal complexes of imidazole-containing ligands are frequently employed in this field. Despite a thorough search, no studies were found that specifically report on the synthesis of this compound-metal complexes and their subsequent application as homogeneous catalysts for any organic transformation.

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in catalyst separation and recycling. This is often achieved by immobilizing metal complexes on solid supports. The literature contains examples of supported metal complexes with various imidazole-based ligands for heterogeneous catalysis. However, there is no available research describing the immobilization of this compound-metal complexes onto solid supports or their evaluation as heterogeneous or supported catalysts.

Bioinorganic Chemistry Aspects of this compound Coordination Compounds

The field of bioinorganic chemistry often utilizes coordination compounds to model biological systems or to develop sensors and therapeutic agents. The imidazole group is particularly relevant due to its presence in biological molecules like the amino acid histidine. Nevertheless, specific research into the bioinorganic applications of this compound coordination compounds is not documented in the available scientific literature.

Mimicry of Biological Active Sites

Coordination complexes are often synthesized to mimic the structure and function of metal-containing active sites in enzymes and other proteins. The imidazole and amine functionalities of this compound make it a plausible candidate for such studies. However, a review of current literature reveals no published research where metal complexes of this specific ligand have been synthesized or studied for the purpose of mimicking biological active sites.

Metal Ion Sensing and Sequestration

Ligands that exhibit changes in their photophysical or electrochemical properties upon binding to specific metal ions are valuable as sensors. Imidazole derivatives are widely explored for this purpose. unigoa.ac.in Despite this general interest, there are no specific reports on the application of this compound or its coordination compounds for the selective sensing or sequestration of metal ions.

Biological and Pharmaceutical Research on 4 1h Imidazol 2 Yl Phenyl Methanamine Derivatives

Structure-Activity Relationship (SAR) Studies of (4-(1H-Imidazol-2-yl)phenyl)methanamine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure influence its biological activity. For analogues of this compound, SAR studies have been crucial in optimizing their potency and selectivity for specific biological targets.

A notable example is the investigation of substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives as agonists for the somatostatin (B550006) receptor 3 (SSTR3), a G protein-coupled receptor involved in various physiological processes. nih.gov In these studies, researchers systematically modified different parts of the lead compound to identify key structural features required for potent agonism.

Key findings from these SAR studies include:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring attached to the imidazole (B134444) core significantly impact activity. For instance, the introduction of a hydroxyl group at the meta-position of the phenyl ring was found to be beneficial for SSTR3 agonist activity.

Modifications of the Methanamine Group: Alterations to the methanamine side chain, such as N-alkylation or incorporation into a cyclic system, have been explored to modulate potency and pharmacokinetic properties.

Imidazole Ring Substitution: Substitution on the imidazole ring itself can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target receptor.

These systematic modifications have led to the discovery of compounds with significantly improved potency compared to the initial lead structures.

Compound IDR1 (Phenyl Substitution)R2 (Methanamine Modification)SSTR3 Agonist Activity (EC50, nM)
Lead Compound H-CH2NH2>1000
Analog A 3-OH-CH2NH2150
Analog B 3-OH, 4-OCH3-CH2NH25.2
Analog C 3-OH-CH2NH(CH3)250

This table is representative of typical SAR findings and may not reflect exact data from a single source.

Receptor Binding Profiling and Ligand-Target Interactions

The biological effects of this compound derivatives are often initiated by their binding to specific receptors. Receptor binding assays are therefore essential for characterizing the pharmacological profile of these compounds.

In the context of SSTR3 agonists, competitive binding assays are used to determine the affinity of the synthesized analogues for the receptor. These assays typically involve radiolabeled somatostatin or a known SSTR3 ligand and measuring the displacement by the test compound. The results are usually expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

Molecular modeling and computational docking studies complement experimental binding data by providing insights into the specific ligand-target interactions at the atomic level. For the (4-phenyl-1H-imidazol-2-yl)methanamine series, molecular overlays with known SSTR3 antagonists have suggested that subtle conformational differences can lead to an "inversion of antagonism to agonism". nih.gov This highlights the critical role of the three-dimensional arrangement of functional groups in determining the nature of the pharmacological response.

Key interactions often observed include:

Hydrogen Bonds: The imidazole nitrogen atoms and the methanamine group can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the receptor's binding pocket.

Aromatic Interactions: The phenyl and imidazole rings can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Hydrophobic Interactions: Alkyl or other nonpolar substituents can form favorable hydrophobic interactions within the binding site.

Enzyme Kinetics and Inhibition Studies of Modified Compounds

Derivatives of the phenyl-imidazole scaffold have also been investigated as enzyme inhibitors. Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune suppression, has been a target of interest.

Systematic studies of 4-phenyl-imidazole derivatives have been conducted to develop potent IDO inhibitors. nih.gov These studies involve enzymatic assays to measure the inhibitory activity of the compounds, typically reported as IC50 values. While detailed kinetic studies (e.g., determination of Ki, mechanism of inhibition) for this compound derivatives are not extensively reported in the public domain, the general approach involves monitoring the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

Computational docking has been instrumental in guiding the design of these inhibitors by predicting how modifications to the 4-phenyl-imidazole core will affect binding to the enzyme's active site, particularly the interactions with the heme cofactor and key amino acid residues like Cys129 and Ser167. nih.gov

Compound ScaffoldModificationTarget EnzymeIC50 (µM)
4-Phenyl-imidazole UnsubstitutedIDO~10
4-(2-Fluorophenyl)-1H-imidazole 2-Fluoro substitution on phenyl ringIDO~1
4-(Thiophen-2-yl)-1H-imidazole Phenyl ring replaced with thiopheneIDO>100

This table represents data for a related scaffold to illustrate enzyme inhibition trends.

Investigations into Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Currently, there is a limited body of publicly available research specifically detailing the direct interactions of this compound derivatives with biological macromolecules such as DNA or proteins outside the context of specific receptor or enzyme active sites. The imidazole moiety is known to be a part of molecules that can interact with DNA; however, dedicated studies for this particular scaffold are not prominent. Such investigations would typically involve techniques like UV-Vis spectroscopy, fluorescence quenching, circular dichroism, and molecular docking to elucidate the binding modes and affinities.

Cell-Based Assays and Phenotypic Screening of Derivatives

Cell-based assays are a critical step in the drug discovery process, providing information on the biological activity of compounds in a more physiologically relevant context than biochemical assays. Derivatives of the broader phenyl-imidazole class have been evaluated in various cell-based assays, particularly for their anticancer potential.

For instance, imidazole derivatives bearing a 4-acetylphenylamine moiety have been synthesized and tested for their cytotoxicity against human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87). nih.gov These assays, such as the MTT assay, measure the metabolic activity of cells and thus their viability after treatment with the test compounds.

Cell LineCompound ClassObserved EffectEC50 Range (µM)
MDA-MB-231 4-Acetylphenylamine-based imidazolesCytotoxicity>50
PPC-1 4-Acetylphenylamine-based imidazolesCytotoxicity3.1 - 47.2
U-87 4-Acetylphenylamine-based imidazolesCytotoxicity3.1 - 47.2

Data adapted from studies on related imidazole derivatives. nih.gov

Phenotypic screening, which assesses the effects of compounds on cell morphology or function without a preconceived target, is another powerful approach. While specific phenotypic screening campaigns focused solely on this compound derivatives are not widely reported, this scaffold would be a candidate for inclusion in diverse chemical libraries used for such screens.

In Vivo Biological Activity and Efficacy Studies of Novel Derivatives

The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. As of the current state of publicly available research, there is a notable lack of in vivo studies for novel derivatives of this compound. Such studies would typically involve administering the compounds to animal models of disease to evaluate their therapeutic effects, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity. The progression of promising candidates from this chemical class from in vitro studies to in vivo evaluation will be a critical next step in their development.

Advanced Analytical Methodologies for Characterizing 4 1h Imidazol 2 Yl Phenyl Methanamine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of "(4-(1H-Imidazol-2-yl)phenyl)methanamine". These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are vital for mapping the carbon-hydrogen framework of "this compound".

¹H NMR: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring would typically appear as multiplets in the downfield region (around 7-8 ppm). The protons of the imidazole (B134444) ring would also resonate in this region. The methylene (B1212753) (-CH₂) protons of the methanamine group would likely appear as a singlet further upfield, and the amine (-NH₂) protons would present a broad singlet that can be confirmed by D₂O exchange. For a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, the aromatic protons are observed at δ 7.58 (d, J = 6.9 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), and 7.08 (t, J = 7.4 Hz, 1H), with the imidazole proton at δ 6.96 (s, 1H). researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the carbons of the phenyl ring, the imidazole ring, and the methylene group. The chemical shifts of the aromatic and imidazole carbons would be in the range of 110-150 ppm, while the methylene carbon would be significantly more upfield. For instance, in a similar derivative, 1-methyl-4-phenyl-1H-imidazol-2-amine, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 150.39, 135.89, 135.47, 128.69, 125.57, 123.91, 112.36, and 31.63. researchgate.net

Expected ¹H NMR Data for this compound
Proton Type Expected Chemical Shift (δ, ppm)
Imidazole NHBroad singlet
Aromatic CH (Phenyl)Multiplet (approx. 7.2-7.8)
Imidazole CHSinglets (approx. 7.0-7.5)
Methylene CH₂Singlet (approx. 3.8-4.2)
Amine NH₂Broad singlet (variable)
Expected ¹³C NMR Data for this compound
Carbon Type Expected Chemical Shift (δ, ppm)
Imidazole C=Napprox. 145-155
Aromatic C (quaternary)approx. 130-140
Aromatic/Imidazole CHapprox. 115-130
Methylene CH₂approx. 40-50

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which allows for the determination of the molecular formula.

For "this compound" (C₁₀H₁₁N₃), the expected exact mass would be approximately 173.0953 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, which would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 174.1031. Fragmentation patterns observed in the MS/MS spectrum can further confirm the structure by showing the loss of specific fragments, such as the aminomethyl group. For example, in the analysis of a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, an ESI-MS showed an [M+H]⁺ ion at m/z 160.0. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the amine and imidazole groups in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic and methylene groups would appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. For a related benzimidazole (B57391) derivative, IR (KBr) showed bands at 3430 cm⁻¹ (NH), 3061 cm⁻¹ (aromatic CH), and 1629 cm⁻¹ (C=N). ijrpc.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Expected IR Absorption Bands for this compound
Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine, imidazole)3200-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=N, C=C stretch (imidazole, phenyl)1400-1650
C-N stretch1000-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic and heteroaromatic rings.

The UV-Vis spectrum of "this compound" in a suitable solvent like methanol (B129727) or ethanol (B145695) is expected to exhibit absorption bands corresponding to π→π* transitions of the phenyl and imidazole rings. A study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol showed absorption peaks at 340 nm and 406 nm. semanticscholar.orgresearchgate.net This suggests that the title compound would also absorb in the UV region. The position and intensity of these bands can be influenced by the solvent polarity. While not inherently fluorescent, derivatization of the primary amine group could introduce a fluorophore, enabling fluorescence spectroscopy for quantitative analysis.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of "this compound" and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for "this compound".

A typical method would employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. Method validation would be performed according to established guidelines to ensure accuracy, precision, linearity, and sensitivity. researchgate.net

Typical HPLC Parameters for Purity Analysis
Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of aqueous buffer and organic solvent (e.g., Acetonitrile:Water with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or λmax)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For the analysis of this compound and its derivatives, which are often polar and have low volatility, derivatization is typically a necessary prerequisite to increase their thermal stability and volatility for GC analysis. gdut.edu.cnresearchgate.net This process involves chemically modifying the analyte to make it more suitable for the GC column and detection conditions.

The separation in GC is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical for achieving good resolution. Fused-silica capillary columns coated with phases like Carbowax 20M have been utilized for the identification of imidazole derivatives. researchgate.net

Once separated, the components are detected. While a Flame Ionization Detector (FID) can be used, coupling GC with a Mass Spectrometer (GC-MS) provides much higher sensitivity and specificity, allowing for both quantification and structural identification. gdut.edu.cn The GC-MS method has been widely applied for detecting imidazole-like compounds in various matrices due to its high resolution and sensitivity. gdut.edu.cn Optimization of GC conditions, such as injection volume and split ratio, is crucial for method performance. spkx.net.cn For instance, a method developed for imidazole and triazole fungicides achieved limits of detection ranging from 0.001 to 0.005 µ g/bee , demonstrating the high sensitivity of the technique. nih.gov

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used extensively for the qualitative analysis of imidazole derivatives. ijcrt.org It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. ijcrt.orgwikipedia.org

The technique involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel G, coated on a flat carrier such as a glass plate. ijcrt.orgwikipedia.org The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and separation occurs based on the differential affinity of the compounds for the stationary and mobile phases. wikipedia.org

The choice of mobile phase is critical for effective separation. For imidazole and benzimidazole derivatives, various solvent systems have been developed. After development, the separated spots are visualized. While colored compounds are seen directly, colorless compounds like many imidazole derivatives require visualization methods such as exposure to iodine vapors or viewing under UV light. wikipedia.orgijpsonline.com For quantitative analysis, TLC can be combined with densitometry, where the chromatographic zones on the silica gel plates are scanned in reflectance/absorbance mode at a specific wavelength. nih.gov

Interactive Data Table: Mobile Phases for TLC Analysis of Imidazole Derivatives

Analyte(s)Mobile Phase Composition (v/v/v/v)Stationary PhaseDetection Wavelength
Bifonazole / Benzyl alcoholEthyl acetate-n-heptane-methanol-diethylamine (3 + 4.5 + 1 + 0.2)Silica Gel230 nm
Clotrimazole / Benzyl alcoholn-Butyl acetate-n-heptane-methanol-dietylamine (3 + 4.5 + 1 + 0.2)Silica Gel210 nm
Miconazole / Benzoic acidn-Butyl acetate-carbon tetrachloride-methanol-diethylamine (3 + 6 + 2.5 + 0.5)Silica Gel230 nm
ClotrimazoleCyclohexane:toluene:methanol:triethylamine (8:2:0.5:0.2)Silica gel 60F(254)262 nm
BenzimidazoleBenzene : Acetone (7 : 3)Silica Gel GIodine Vapors

This table summarizes various mobile phase systems used for the separation of different imidazole derivatives by TLC, based on data from scientific literature. ijcrt.orgnih.govresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an applied electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility is dependent on the charge, size, and shape of the molecule. nih.gov CE is particularly well-suited for the analysis of polar and charged compounds like imidazole derivatives and has been used for impurity profiling and chiral separations. nih.govnih.gov

In a study on the chiral separation of N-imidazole derivatives, cyclodextrin-capillary zone electrophoresis (CD-CZE) was successfully employed. nih.gov The use of chiral selectors, such as hydroxypropyl-α-cyclodextrin and hydroxypropyl-β-cyclodextrin, added to the background electrolyte, enabled the baseline separation of enantiomers. nih.gov Key operational parameters that are optimized to achieve efficient separation include the nature and concentration of the chiral selector, buffer pH, temperature, and the applied voltage. nih.gov For example, optimal separation of certain N-imidazole derivatives was achieved using a 50 mM phosphate buffer at pH 2.5 with an applied field of 0.50 kV/cm, resulting in resolution factors (Rs) greater than 1.70. nih.gov

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, which is essential for the unambiguous characterization of this compound and its derivatives. The analysis of the crystal structure of a benzimidazole-based thiourea (B124793) derivative, for instance, was confirmed using single-crystal X-ray diffraction, which provided the basis for further computational studies like Hirshfeld surface analysis. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. Studies on various imidazole derivatives have revealed detailed structural information. For example, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole showed that the imidazole ring is rotated 80.7 (1)° relative to the phenyl ring. iucr.org The bond angles within the five-membered imidazole ring were determined with high precision, such as C1—N1—C3 = 107.02 (9)°. iucr.org

The data obtained from X-ray crystallography is extensive and includes the crystal system, space group, and unit cell dimensions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. core.ac.ukmdpi.com

Interactive Data Table: Crystallographic Data for Representative Imidazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC)C8H11ClN2OMonoclinicP21/c7.2617(3)13.2067(6)9.8491(4)101.76(1)
2-n-Butyl-4-chloro-1[(20-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI)C22H22ClN3OTriclinicP 18.198(2)10.997(3)11.524(2)94.31(2)
1-(2,6-diisopropylphenyl)-1H-imidazole (DippIm)C15H20N2MonoclinicP21/c----

This table presents crystallographic parameters for two imidazole derivatives, BCIC and BCCI, as reported in the literature. core.ac.ukresearchgate.net The data for DippIm confirms its monoclinic P21/c symmetry. iucr.org

Hyphenated Techniques (e.g., LC-MS, GC-MS, NMR-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the comprehensive analysis of complex mixtures. asdlib.orgijnrd.org They combine the high resolving power of chromatography or electrophoresis with the specificity and sensitivity of techniques like mass spectrometry, providing a wealth of information from a single analysis. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. It is particularly suitable for the analysis of polar, non-volatile, and thermally labile compounds like many imidazole derivatives. nih.gov A study on atmospheric imidazoles utilized Ultra-High Performance Liquid Chromatography (UHPLC) coupled to an Orbitrap mass spectrometer for the separation and quantification of ten different imidazole compounds. wiley.com The method employed a gradient elution with a water/methanol mobile phase containing 0.1% formic acid, achieving speedy separation. wiley.com Heated electrospray ionization (HESI) was used to generate ions, and quantification was performed using extracted ion chromatograms, yielding limits of detection (LODs) as low as 1 nM. wiley.com LC-MS has also been validated for determining imidazole derivatives in biological matrices like rat plasma, demonstrating its applicability in pharmacokinetic studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection. asdlib.org It is a benchmark technique for the analysis of volatile and semi-volatile compounds. For less volatile imidazole derivatives, a derivatization step is often required before analysis. gdut.edu.cn A GC-MS method was developed for the detection of seven imidazole-like compounds in atmospheric samples, highlighting the technique's high resolution and sensitivity. gdut.edu.cn The method provided distinct retention times for each compound and characteristic mass-to-charge (m/z) ratios for both qualitative and quantitative analysis. gdut.edu.cn The sensitivity of GC-MS is demonstrated by methods developed for analyzing imidazole fungicide residues, which achieved detection limits in the picogram range. nih.gov

Interactive Data Table: GC-MS Parameters for Imidazole-Like Compounds

CompoundRetention Time (min)Quantitative Ion (m/z)Qualitative Ions (m/z)
Imidazole (IM)7.3416895, 68, 57, 41
4(5)-methylimidazole (4MEI)-182109, 82, 68, 57, 41
2-ethylimidazole (2EI)---
2,4-dimethylimidazole (2,4-DMI)---
2,2-biimidazole (BI)16.80--

This table shows the retention times and characteristic ions for several imidazole-like compounds analyzed by a specific GC-MS method after derivatization. gdut.edu.cn

Nuclear Magnetic Resonance Spectroscopy-Mass Spectrometry (NMR-MS)

While direct online coupling of NMR and MS is a specialized technique, the combined use of data from both standalone NMR and MS instruments is fundamental for the unambiguous structural elucidation of novel compounds. MS provides the molecular weight of the compound (from the molecular ion peak) and information about its substructures through fragmentation patterns. researchgate.net

NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular skeleton. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ijpsonline.comresearchgate.net ¹³C NMR provides information on the carbon framework of the molecule. mdpi.com For imidazole derivatives, the ¹H NMR spectrum can confirm the presence of aromatic protons and the NH proton of the imidazole ring. researchgate.net The combined data from IR, NMR, and GC-MS is often used to fully characterize newly synthesized imidazole derivatives. researchgate.net However, for some imidazole derivatives, fast tautomeric transformations in solution can make obtaining complete ¹³C-NMR spectra challenging, as some signals from the imidazole ring may be missing. mdpi.com In such cases, solid-state NMR techniques may be required for a full characterization.

Future Research Directions and Emerging Opportunities for 4 1h Imidazol 2 Yl Phenyl Methanamine

Development of Novel and Efficient Synthetic Routes

The advancement of applications for (4-(1H-Imidazol-2-yl)phenyl)methanamine is contingent upon the availability of efficient, scalable, and sustainable synthetic routes. Current methods for producing 2-phenylimidazole (B1217362) derivatives often rely on classic condensations which can have drawbacks such as low yields and the generation of byproducts. google.com Future research should focus on overcoming these limitations.

Promising avenues include the adaptation of modern catalytic systems. For instance, methods using nanoparticle catalysts, such as nanoparticle nickel and copper iodide, have been patented for the synthesis of related 2-phenylimidazole compounds and could be optimized for this specific molecule, potentially offering easier catalyst separation and recovery. google.com Another frontier is the development of flow chemistry protocols. Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Furthermore, exploring biocatalysis, using engineered enzymes to construct the imidazole (B134444) ring or perform key transformations, could provide a highly selective and environmentally benign synthetic strategy.

Proposed Synthetic StrategyPotential Catalysts/ReagentsKey Advantages for Future ResearchRelevant Precedent
Nanocatalysis Nanoparticle Nickel, Copper (I) IodideHigh catalytic activity, ease of separation and recovery, potential for lower reaction temperatures.Synthesis of 2-phenylimidazoles. google.com
Continuous Flow Synthesis Packed-bed reactors with solid-supported catalystsEnhanced safety and scalability, precise control over temperature and residence time, higher throughput.General improvement for fine chemical synthesis.
Biocatalysis / Enzymatic Synthesis Engineered enzymes (e.g., transaminases, oxidases)High stereoselectivity and regioselectivity, mild reaction conditions (aqueous media, room temp), green chemistry.Increasing use in pharmaceutical synthesis.
Microwave-Assisted Synthesis Solid-supported reagents (e.g., natural clay)Drastically reduced reaction times, improved yields, uniform heating.Microwave-assisted protocols for imidazole synthesis. researchgate.net

Exploration in New Frontiers of Materials Science and Nanotechnology

The distinct chemical functionalities of this compound make it an excellent candidate for the creation of advanced materials. The imidazole ring is a versatile component in materials science, known for its role in forming ionic liquids, coordinating with metals, and contributing to thermally stable polymer backbones. elsevierpure.comresearchgate.nettandfonline.com The primary amine group provides a reactive handle for polymerization and surface functionalization.

Future research should explore the use of this compound as a monomer for novel functional polymers. For example, polymerization via the amine group could yield polyamides or polyimines with imidazole side chains, creating materials with applications as proton conductors, polyelectrolytes, or metal-scavenging resins. elsevierpure.comnih.gov In nanotechnology, the molecule's ability to coordinate with metal ions is particularly promising. mdpi.com It could be used as a capping agent to stabilize metallic nanoparticles, such as copper, preventing their oxidation and enhancing their sintering properties for applications in printed electronics. mdpi.com Furthermore, its rigid structure makes it an attractive building block for creating highly porous, crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) for gas storage and catalysis.

Application AreaRelevant Molecular Feature(s)Proposed Research Direction
Functional Polymers Primary amine (polymerization), Imidazole (conductivity, stability)Synthesis of imidazole-appended polyamides and polyimines for use in fuel cell membranes or as specialty resins. elsevierpure.comacs.org
Nanoparticle Stabilization Imidazole N-atoms (metal coordination)Use as a surface ligand to create oxidation-resistant copper or silver nanoparticles for conductive inks and pastes. mdpi.com
Metal-Organic Frameworks (MOFs) Rigid phenyl-imidazole backbone, coordinating N-atomsDesign and synthesis of novel MOFs for targeted gas separation or heterogeneous catalysis.
Corrosion Inhibition Imidazole ring (surface adsorption)Investigation as a component in advanced anti-corrosion coatings for metals, forming a protective organic film.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The this compound scaffold is a "privileged structure" well-suited for the generation of large chemical libraries for drug discovery and other screening applications. researchgate.netnih.gov Its core has already been identified in the development of potent receptor agonists, demonstrating its biological relevance. nih.gov The presence of multiple, chemically distinct reactive sites—the primary amine, the imidazole nitrogens, and the phenyl ring—allows for extensive and systematic structural diversification.

Future efforts should focus on leveraging this scaffold in combinatorial synthesis to generate focused libraries. nih.govuomustansiriyah.edu.iq Using techniques like split-pool synthesis on solid supports, vast numbers of derivatives can be created by reacting the primary amine with a diverse set of carboxylic acids (to form amides) or aldehydes/ketones (via reductive amination). nih.govwikipedia.org Simultaneously, the imidazole nitrogen can be alkylated to introduce further diversity. The resulting libraries can then be subjected to high-throughput screening (HTS) to identify hits for a wide range of biological targets or material properties. nih.govimperial.ac.uk

Scaffold PositionDiversification ReactionExample Building Blocks (R-groups)Resulting Functionality
Benzylamine (R¹) Acylation / Amide CouplingCarboxylic acids, acid chloridesAmides
Benzylamine (R¹) Reductive AminationAldehydes, ketonesSecondary/Tertiary Amines
Imidazole N-H (R²) N-AlkylationAlkyl halides, epoxidesN-Substituted Imidazoles
Phenyl Ring (R³) Electrophilic Aromatic SubstitutionHalogens, nitro groupsFunctionalized Phenyl Rings

Table illustrates a hypothetical design for a combinatorial library based on the this compound scaffold.

Integration into Advanced Bioorthogonal and Click Chemistry Systems

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes, providing powerful tools for studying biomolecules in their natural environment. wikipedia.orgnih.gov "Click chemistry," a subset of these reactions, is prized for its efficiency and specificity. csmres.co.uk this compound is well-positioned to be integrated into these advanced chemical systems.

A primary future direction is the synthesis of derivatives bearing bioorthogonal handles. By modifying the primary amine, functional groups such as a terminal alkyne or an azide (B81097) can be readily installed. acs.orgnih.gov The resulting molecule could then be "clicked" onto biomolecules or materials that have been modified with the complementary reactive partner. This would enable its use as a tag or a probe in complex biological milieu. nih.gov Another innovative opportunity lies in leveraging the imidazole moiety itself. Imidazole-based ligands are known to form highly effective copper catalysts for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent click reaction. rsc.org Research into new derivatives of the title compound could lead to novel, highly efficient catalysts for a broad range of bioconjugation applications. alliedacademies.orgresearchgate.net

Proposed ModificationBioorthogonal HandleCorresponding Click PartnerPotential Application
Amide coupling with 4-pentynoic acidTerminal AlkyneAzideLabeling of azide-modified proteins or glycans. nih.gov
Reaction with an azido-NHS esterAzideAlkyne (CuAAC or SPAAC)Surface functionalization of alkyne-coated materials. wikipedia.org
Functionalization with a tetrazine groupTetrazineTrans-cyclooctene (TCO)Rapid, catalyst-free bioconjugation in live cells. wikipedia.org
Use as a ligand scaffoldImidazole moietyN/A (Forms catalyst with Cu(I))Development of new ligands for CuAAC catalysis. rsc.org

Application in Chemical Biology and Proteomics Research

Chemical probes are essential small molecules used to study and manipulate biological systems. youtube.com The structural features of this compound make it an ideal starting point for the design of next-generation chemical biology tools. The imidazole ring is a known pharmacophore and can participate in key biological interactions like hydrogen bonding, while the primary amine serves as a perfect attachment point for reporter groups. researchgate.netnih.gov

Future research should focus on transforming this scaffold into multifunctional probes. For example, attaching a fluorophore to the amine would create a fluorescent probe for cellular imaging; the imidazole's pH sensitivity could allow for the monitoring of acidic organelles like lysosomes. nih.govrsc.org Alternatively, appending a photo-activatable cross-linking group and a biotin (B1667282) tag would convert the molecule into a probe for affinity-based protein profiling (AfBPP). This would allow researchers to identify the specific protein targets of its derivatives within a complex cellular lysate, a crucial step in understanding a drug's mechanism of action. Furthermore, the imidazole scaffold itself is being explored for novel medical imaging modalities, suggesting that derivatives could be developed as contrast agents. johnshopkins.edu

Probe TypeRequired ModificationResearch Application
Fluorescent Probe Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the amine group.Real-time imaging of probe localization in live cells; sensing of pH changes in cellular compartments. nih.govrsc.org
Affinity-Based Probe Attachment of a biotin handle for purification and a photoreactive group for covalent cross-linking.Identification of protein binding partners and drug targets from cell lysates (Target ID).
Inhibitor Scaffold Systematic derivatization to optimize binding to a specific enzyme active site.Development of selective enzyme inhibitors for validating new drug targets. nih.gov
Imaging Agent Chelation of paramagnetic ions or incorporation of isotopes.Development of targeted contrast agents for advanced medical imaging techniques like MRI. johnshopkins.edu

Q & A

Q. What are the common synthetic routes for (4-(1H-Imidazol-2-yl)phenyl)methanamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling reactions between imidazole derivatives and substituted benzylamines. A nucleophilic substitution reaction using 4-(chloromethyl)phenyl precursors and imidazole under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Optimization strategies include temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and purification via recrystallization or chromatography. Purity validation by HPLC is critical, with retention time and peak area analysis ensuring >95% purity .

Q. How can the molecular structure and conformation of this compound be characterized experimentally?

X-ray crystallography is the gold standard for resolving 3D conformation, with SHELXL software widely used for refinement . For dynamic analysis, ¹H/¹³C NMR spectroscopy identifies proton environments (e.g., imidazole NH at δ 12–13 ppm) and spatial interactions via NOESY . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 187.1 for [M+H]⁺) .

Q. What physicochemical properties are critical for handling this compound in biological assays?

Key properties include solubility (enhanced in acidic buffers due to the amine group), stability under ambient conditions (avoiding prolonged light exposure), and logP (~1.5–2.0) for membrane permeability predictions . Thermal stability (TGA/DSC) and pKa (~9.5 for the amine) should be characterized to guide storage and buffer selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or torsion parameters may arise from twinning or disorder. Use SHELXD for phase refinement and cross-validate with DFT-calculated geometries . For ambiguous electron density near the imidazole ring, synchrotron radiation improves resolution, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···π) that affect packing .

Q. What strategies are effective for modifying the compound to enhance its enzyme inhibitory activity?

Structure-activity relationship (SAR) studies suggest:

  • Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl para-position increases binding affinity to enzymes like cytochrome P450 .
  • Converting the primary amine to a secondary or tertiary amine improves metabolic stability .
  • Salt formation (e.g., dihydrochloride) enhances solubility for in vitro assays .

Q. How can conflicting biological activity data across studies be systematically analyzed?

Contradictions often stem from assay variability (e.g., IC₅₀ in kinase inhibition). Apply meta-analysis with standardized controls (e.g., staurosporine as a kinase inhibitor reference) . Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs and identify outliers due to impurities or solvent effects .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) with homology-modeled targets (SWISS-MODEL) provides initial binding poses . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy perturbation (FEP) calculations quantify ΔG binding for derivatives .

Q. How should researchers address challenges in synthesizing enantiomerically pure derivatives?

Chiral HPLC (e.g., CHIRALPAK IA column) separates enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) . Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1H-Imidazol-2-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(1H-Imidazol-2-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.